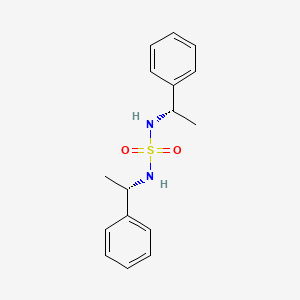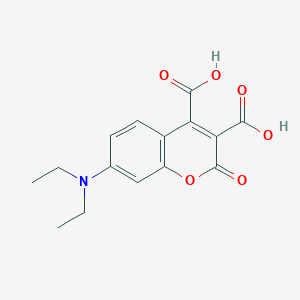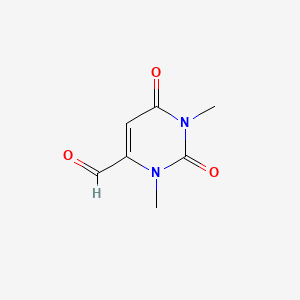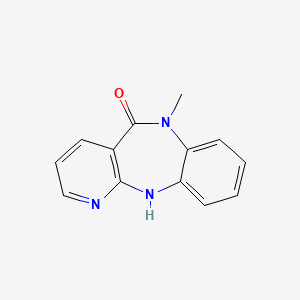
2-Benzylidenebutanal
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenebutanal typically involves the condensation of benzaldehyde with butanal in the presence of a base. This reaction is known as the Aldol condensation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
2-Benzylidenebutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Various nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 2-Benzylidenebutanoic acid
Reduction: 2-Benzylidenebutanol
Substitution: Corresponding substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Benzylidenebutanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-Benzylidenebutanal involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK. The compound’s ability to interact with cellular receptors and enzymes plays a crucial role in its biological activities.
類似化合物との比較
2-Benzylidenebutanal can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Known for its anti-inflammatory properties and used in the treatment of acute lung injury.
2-Benzylidenecyclopentanone: Studied for its potential as an antimicrobial agent.
Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest.
特性
CAS番号 |
28467-92-7 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChIキー |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
SMILES |
CCC(=CC1=CC=CC=C1)C=O |
異性体SMILES |
CC/C(=C\C1=CC=CC=C1)/C=O |
正規SMILES |
CCC(=CC1=CC=CC=C1)C=O |
| 28467-92-7 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


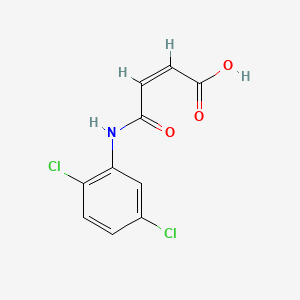

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)
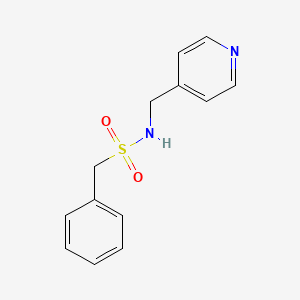
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
